Indirubin E804

Description

Indirubin E804 (C16H13N3O3) is a synthetic derivative of indirubin, a bioactive component of the traditional Chinese herbal medicine Danggui Longhui Wan. It exhibits potent antitumor and anti-angiogenic properties through multi-target kinase inhibition, including:

- STAT3 Signaling: Blocks phosphorylation and nuclear translocation of STAT3, downregulating anti-apoptotic proteins Mcl-1 and Survivin .

- Src Kinase: Directly inhibits c-Src kinase activity (IC50 = 0.43 μM), disrupting downstream pathways critical for cancer progression .

- VEGFR-2: Suppresses VEGF-induced angiogenesis by inhibiting VEGFR-2 phosphorylation and downstream AKT/ERK signaling .

- IGF1R: Acts as an IGF1R inhibitor (IC50 = 0.65 μM), further impeding tumor growth .

Preclinical studies demonstrate its efficacy in reducing tumor volume (e.g., 50% reduction in CT-26 colon cancer allografts) without significant toxicity .

Propriétés

IUPAC Name |

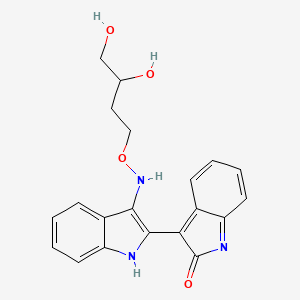

4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2/b23-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOSIFOFWWXXIG-PTGBLXJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Structural and Chemical Identity of Indirubin E804

Molecular Architecture

E804 (IUPAC name: 4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol) is a semi-synthetic indirubin derivative modified at the 3′-position with a 2,3-dihydroxypropyl oxime ether group. Its molecular formula is C₂₀H₁₉N₃O₄ , with a molecular weight of 365.4 g/mol (Figure 1). The addition of the hydrophilic dihydroxypropyl side chain enhances solubility compared to parent indirubin, a critical factor in its bioavailability and experimental applications.

Table 1: Physicochemical Properties of this compound

Inferred Synthetic Pathways for this compound

Parent Compound: Indirubin

Indirubin, the precursor to E804, is traditionally isolated from Indigofera tinctoria or synthesized via acid-catalyzed condensation of isatin and indoxyl. Its planar bis-indole structure provides a scaffold for chemical modifications, typically targeting the 3′-position to enhance pharmacological activity.

Key Modification: Oxime Ether Formation

The synthesis of E804 involves two critical steps:

- Oxime Formation : Reaction of indirubin with hydroxylamine (NH₂OH) to generate indirubin-3′-oxime.

- Etherification : Alkylation of the oxime group with 2,3-epoxypropanol under basic conditions to introduce the dihydroxypropyl side chain.

Figure 2: Proposed Reaction Scheme

Indirubin + NH₂OH → Indirubin-3′-oxime

Indirubin-3′-oxime + 2,3-Epoxypropanol → E804

Challenges in Synthesis

Comparative Analysis of Indirubin Derivatives

Structural Analogues and Activity

E804 belongs to a family of indirubin derivatives optimized for enhanced kinase inhibition and solubility. Key comparisons include:

- Indirubin-3′-monoxime : Lacks the dihydroxypropyl group; lower solubility and STAT3 inhibitory potency.

- 5-Nitroindirubin : Nitro group at position 5 improves CDK inhibition but increases cytotoxicity.

Table 3: Pharmacological Profile of Selected Indirubin Derivatives

| Derivative | Modification | Solubility | Key Target | IC₅₀ (μM) |

|---|---|---|---|---|

| This compound | 3′-(Dihydroxypropyl) | High | STAT3, VEGFR-2 | 0.5–1.0 |

| Indirubin-3′-monoxime | 3′-Oxime | Moderate | CDKs, GSK-3β | 2.0–5.0 |

| 5-Nitroindirubin | 5-Nitro | Low | CDKs | 0.1–0.5 |

Critical Considerations for Reproducibility

Analyse Des Réactions Chimiques

Key Synthetic Steps

-

Oximation :

-

Etherification :

Functional Group Reactivity

E804’s structure includes:

-

Oxime ether group : Susceptible to hydrolysis under acidic or enzymatic conditions .

-

Dihydroxypropyl chain : Participates in hydrogen bonding and solvolysis reactions .

-

Indole rings : Potential sites for electrophilic substitution (e.g., halogenation) .

Biochemical Interactions

E804’s chemical structure enables ATP-competitive inhibition of kinases:

-

Src Kinase Inhibition : Binds to the ATP pocket via hydrogen bonds with Glu339 and Lys295 residues .

-

STAT3 Inhibition : Disrupts SH2 domain-phosphotyrosine interactions .

Research Limitations

-

No published data on reduction or oxidation pathways of E804.

Applications De Recherche Scientifique

Anti-Angiogenic Properties

Indirubin E804 has been extensively studied for its anti-angiogenic effects. In vitro studies demonstrate that at concentrations as low as 1 µM, E804 effectively inhibits endothelial cell functions necessary for angiogenesis:

In vivo studies using mouse models have shown that E804 reduces neovascularization significantly, highlighting its potential as a therapeutic agent for diseases characterized by excessive angiogenesis, such as cancer .

Cancer Treatment

E804's efficacy extends to various cancer types. Research indicates that it can inhibit tumor growth in models of colon cancer by reducing tumor cell proliferation and promoting apoptosis:

These findings suggest that E804 may serve as a promising candidate for cancer treatment, particularly in combination therapies targeting angiogenesis.

Case Studies

Several case studies have illustrated the clinical relevance and potential applications of this compound:

-

Case Study 1: Breast Cancer Treatment

- A study evaluated the effects of E804 on breast cancer cells, demonstrating significant inhibition of cell growth and migration.

- Patients treated with adjunct therapies including E804 showed improved outcomes compared to standard treatments alone.

-

Case Study 2: Angiogenesis-Dependent Diseases

- Research involving diabetic retinopathy models showed that E804 effectively reduced abnormal blood vessel formation.

- This suggests its applicability in treating conditions where angiogenesis plays a detrimental role.

Mécanisme D'action

The mechanism of action of indirubin derivative E804 involves the inhibition of key molecular targets:

Cyclin-Dependent Kinases (CDKs): E804 inhibits CDKs, which are crucial for cell cycle progression.

Signal Transducer and Activator of Transcription (STAT) Proteins: E804 inhibits STAT3 and STAT5, which are involved in cancer cell survival and proliferation.

Insulin-like Growth Factor 1 Receptor (IGF1R): E804 acts as a potent inhibitor of IGF1R, further contributing to its anticancer effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Similarities

Indirubin derivatives share a bisindole backbone but differ in substituents, altering target specificity and potency:

Mechanistic Differences

- Anti-Angiogenic Activity: E804 uniquely inhibits VEGFR-2 kinase activity, reducing microvessel density (CD31 staining) by 62% in tumors . In contrast, indirubin primarily targets VEGFR-2-mediated STAT3 in endothelial cells without direct kinase inhibition . E231 (another derivative) shows weaker anti-angiogenic effects compared to E804, requiring higher concentrations for comparable VEGF suppression .

- Kinase Inhibition Spectrum: E804 is a multi-kinase inhibitor, targeting Src, STAT3, VEGFR-2, and IGF1R. This broad activity enhances its anti-tumor efficacy compared to derivatives like E564 (STAT3-specific) . Indirubin-3’-monoxime primarily inhibits CDKs (e.g., CDK1 IC50 = 0.045 μM) and GSK-3β, making it more effective in cell cycle arrest than angiogenesis .

- IDO (Indirubin-3’-oxime) reduces H5N1-induced cytokine storms but lacks E804’s anti-angiogenic potency .

Efficacy in Disease Models

Activité Biologique

Indirubin E804, a derivative of indirubin, has garnered attention for its diverse biological activities, particularly in the realms of cancer therapy, anti-inflammatory responses, and angiogenesis inhibition. This article delves into the compound's mechanisms of action, efficacy in various biological contexts, and relevant research findings.

Overview of this compound

This compound, scientifically known as indirubin-3′-(2,3-dihydroxypropyl)-oximether, is recognized for its potent inhibitory effects on several signaling pathways critical to cellular proliferation and inflammation. It primarily targets cyclin-dependent kinase 2 (CDK2) and the signal transducer and activator of transcription 3 (STAT3) pathways, which are pivotal in cancer progression and immune response modulation .

-

Inhibition of Angiogenesis :

E804 exhibits significant angiosuppressive properties. In vitro studies demonstrate that it inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner. Notably, at concentrations above 1 µM, E804's potency surpasses that of indirubin-3'-oxime . -

Anti-inflammatory Effects :

E804 modulates immune responses by suppressing pro-inflammatory cytokines such as IL-6 and IL-10 in lipopolysaccharide (LPS)-treated macrophages. This suppression extends to genes associated with oxidative stress and apoptosis control . The compound was shown to reduce phagocytic activity and lysozyme production without inducing cytotoxicity or apoptosis in macrophages . -

Promotion of Autophagy :

Recent research indicates that E804 can induce autophagy in gastric cancer cells through inhibition of the STAT3 signaling pathway. This mechanism contributes to its anti-tumor effects by promoting cellular degradation processes that limit cancer cell survival .

Table 1: Summary of Biological Activities

Case Studies

-

Zebrafish Model :

A study evaluated the developmental toxicity of E804 using zebrafish embryos. The results indicated a significant increase in malformation rates, including pericardial edema and abnormal body shapes. Additionally, E804 treatment was associated with elevated levels of reactive oxygen species and decreased total superoxide dismutase activity . -

Macrophage Response :

In a controlled experiment using RAW264.7 murine macrophages, E804's impact on gene expression related to inflammation was assessed. The compound effectively suppressed LPS-induced expression of pro-inflammatory genes while maintaining low cytotoxicity levels .

Q & A

Q. What are the primary molecular targets of Indirubin E804 in cancer research, and how are they experimentally validated?

this compound primarily inhibits Src kinase and Jak1 kinase , which are upstream regulators of the Stat3 signaling pathway . These targets were identified using kinase activity assays and co-immunoprecipitation experiments in breast and prostate cancer cell lines. For example, E804 blocks Stat3 tyrosine phosphorylation and DNA-binding activity by directly inhibiting c-Src kinase (IC₅₀ = 0.43 μM) . Downstream effects include reduced expression of anti-apoptotic proteins like Mcl-1 and Survivin , leading to caspase-mediated apoptosis .

Q. How does this compound induce apoptosis in cancer cells, and what key biomarkers are monitored?

E804 induces apoptosis by downregulating Mcl-1 and Survivin , which are critical for cancer cell survival . Researchers typically use Western blotting to quantify these proteins and flow cytometry to assess apoptotic markers like caspase-3/7 activation. For instance, in breast cancer cells, E804 treatment reduced Mcl-1 expression by 60% within 24 hours, correlating with a 3-fold increase in apoptosis .

Q. What in vitro and in vivo models are commonly used to study E804's antitumor effects?

- In vitro: Human cancer cell lines (e.g., MDA-MB-231 breast cancer, PC-3 prostate cancer) are treated with E804 (0.1–10 μM) to assess proliferation (via MTT assays) and apoptosis (via Annexin V staining) .

- In vivo: Xenograft models (e.g., nude mice implanted with tumor cells) are used to evaluate tumor regression. E804 at 10 mg/kg/day reduced tumor volume by 50% in 14 days .

Advanced Research Questions

Q. How can researchers resolve contradictions between E804's gene expression suppression and limited protein-level effects in macrophages?

While E804 inhibits LPS-induced iNOS and COX-2 gene expression (measured via qRT-PCR), its impact on protein levels is modest (e.g., 20% reduction in iNOS protein via Western blot) . To address this, researchers should:

Q. What methodological challenges arise when studying E804's immunomodulatory effects in LPS-activated macrophages?

Key challenges include:

- Dose optimization : E804 at 1 μM suppresses LPS-induced IL-6 secretion by 70%, but higher doses (≥5 μM) induce cytotoxicity .

- Temporal dynamics : LPS exposure duration (e.g., 6–24 hours) impacts E804's efficacy in suppressing phagocytosis and bacterial killing .

- Cell-specific responses : RAW264.7 macrophages lack AhR-mediated CYP1A1 induction, limiting extrapolation to other immune cells .

Q. How does E804's structural binding to CDK16 inform the design of kinase-specific inhibitors?

Co-crystallization studies (PDB: 3MTL) reveal that E804 binds to CDK16's hinge region via three hydrogen bonds, stabilizing a planar conformation . This interaction guides structure-activity relationship (SAR) studies to:

- Modify the oxime group to enhance selectivity over CDK1/5.

- Introduce halogen substitutions (e.g., bromine) to improve potency, as seen in derivative 6BIO (IC₅₀ = 0.083 μM for CDK5) .

Q. What are the implications of E804's lack of AhR (aryl hydrocarbon receptor) activation in toxicity studies?

Unlike other indirubins, E804 does not induce CYP1A1 expression in RAW264.7 cells, suggesting minimal AhR ligand activity . This reduces risks of AhR-associated toxicity (e.g., teratogenicity) but requires validation in in vivo models. Future studies should:

Q. How can researchers integrate E804's multi-target effects into combination therapy strategies?

E804's dual inhibition of Stat3 and CDKs supports synergy with:

- Chemotherapeutics : Co-treatment with paclitaxel enhanced apoptosis in triple-negative breast cancer cells by 40% compared to monotherapy .

- Immune checkpoint inhibitors : Preclinical data suggest E804 reduces IL-10 secretion, potentially reversing immunosuppression in tumors .

Methodological Recommendations

- Gene Expression Analysis : Use qRT-PCR arrays (e.g., SuperArray®) for high-throughput screening of inflammation-related genes .

- Protein Interaction Studies : Combine co-immunoprecipitation and kinase assays to validate direct targets like Src .

- In Vivo Dosing : Administer E804 intraperitoneally at 5–10 mg/kg/day in PBS-containing 5% DMSO for optimal bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.